N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide is an organic compound characterized by its unique structure, which integrates a thienopyrimidine core with a phenylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide generally begins with the preparation of the thienopyrimidine core. This is achieved through a multi-step reaction starting from commercially available precursors like thiophene and guanidine derivatives.
Formation of the Thienopyrimidine Core: : This involves the cyclization of thiophene derivatives with guanidine under basic conditions, typically using a strong base like sodium ethoxide in ethanol.
Substitution and Coupling Reactions: : The thienopyrimidine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl chain. The final step involves coupling this intermediate with 3-phenylpropanoyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would scale up these reactions, optimizing conditions to maximize yield and purity. This often involves continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the thienopyrimidine core, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : The amide functional group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or sulfonic acids.
Hydrolysis: : The compound's amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Halogens in the presence of a catalyst like iron (III) chloride.
Hydrolysis: : Aqueous hydrochloric acid or sodium hydroxide solution.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamine.
Substitution: : Halogenated derivatives of the phenyl ring.
Hydrolysis: : Corresponding carboxylic acid and ethylamine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules due to its reactive functional groups. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide is explored for its potential in enzyme inhibition and protein binding studies. Its unique structure makes it a candidate for developing probes to study biological pathways.
Medicine: Medicinally, the compound shows promise in drug discovery, particularly for designing molecules targeting specific diseases like cancer, due to its potential interactions with nucleic acids and proteins.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, including polymers and dyes.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide exerts its effects is largely dependent on its interactions with molecular targets such as enzymes and receptors. The thienopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting enzymes or altering protein function. The phenylpropanamide side chain aids in membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylacetamide: : Similar structure but different side chain.
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylbutanamide: : Extended alkyl chain compared to the propanamide.
Uniqueness: N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide stands out due to its specific balance of hydrophilicity and hydrophobicity, which can enhance its interaction with biological targets while maintaining good solubility. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-14(7-6-12-4-2-1-3-5-12)18-9-10-20-16(22)15-13(8-11-24-15)19-17(20)23/h1-5,8,11H,6-7,9-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXMGBZNXPXDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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